Analytical Techniques: The provided papers utilize various techniques to analyze the structure of similar compounds, including:
NMR spectroscopy: [, , , ] This technique would be crucial for confirming the structure and stereochemistry of the synthesized cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid.
X-ray crystallography: [, , , , ] This method could provide detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
Chemical Reactions Analysis
Potential Reactions: Given its structural features, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid could potentially undergo various chemical reactions characteristic of carboxylic acids and ketones. These reactions include:
Esterification: [] Reacting with alcohols in the presence of an acid catalyst could yield corresponding esters.
Amide formation: [, , , ] Reaction with amines under suitable conditions could lead to the formation of amides.
Reduction: [] The ketone group could be reduced to the corresponding alcohol using reducing agents.
Applications
Potential Applications: Given its structural similarity to other biologically active compounds mentioned in the papers, cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid might exhibit potential applications in areas like:
Medicinal chemistry: [, , , ] Cyclopentane carboxylic acid derivatives are often explored for their pharmacological activities, and this compound could be investigated for similar potential.
Material science: [] Carboxylic acid-containing compounds can act as building blocks for metal-organic frameworks (MOFs), and this compound could be explored for creating novel materials.
Chemical intermediates: [, ] It could serve as a valuable intermediate for synthesizing more complex and diverse molecules.
Compound Description: BCF3 is a potent and selective mechanism-based inactivator of human ornithine aminotransferase (hOAT) [, ]. It exhibits promising activity in animal models, slowing the progression of hepatocellular carcinoma (HCC) []. BCF3 primarily inhibits hOAT by trapping the enzyme in a quasi-stable external aldimine form [].
Compound Description: cis-W3 is a constrained tryptophan analog designed to study tryptophan photophysics []. It mimics the chi(1) = 60 degrees rotamer of tryptophan and exhibits biexponential fluorescence decay, attributed to two different chi(2) rotamers in solution [].
Relevance: While cis-W3 is a cyclohexane derivative and the target compound is a cyclopentane derivative, the comparison highlights a common research theme: exploring the conformational properties and biological implications of cyclic amino acids. Both compounds are structurally related to naturally occurring amino acids, with cis-W3 mimicking tryptophan and cis-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid resembling phenylalanine due to its potential as a phenylalanine analog [].
Compound Description: These compounds are radiolabeled non-natural cyclic amino acids studied as potential PET imaging agents []. They demonstrated uptake by tumor cells, primarily via system L amino acid transport, and showed promising tumor-to-normal brain tissue ratios in rat models [].
Compound Description: This compound is a dihydroxy-substituted cyclic amino acid synthesized from cis-9-azabicyclo[6.2.0]dec-6-en-10-one []. Its synthesis involved the oxidation of a protected amino ester precursor [].
Compound Description: This compound is synthesized from a bromo-β-lactone precursor in a stereospecific manner []. Attempted hydrolysis of the precursor yielded the corresponding γ-isomer [].
3-Amino-5-arylcyclopentane 1-carboxylic acids
Compound Description: These compounds are conformationally restricted cyclic γ-amino acids synthesized via Pd-catalyzed cycloaddition reactions []. They hold potential as building blocks for CNS-active compounds and bioactive pharmaceuticals due to their resemblance to GABA and other pharmaceutical motifs [].
Compound Description: This compound and its optical isomers are key intermediates in the synthesis of pyrethroid insecticides. The separation of its optical isomers is crucial for obtaining insecticidally active compounds [].
Compound Description: These compounds are cyclic amino acids synthesized using a photochemical approach involving [2 + 2]-photocycloaddition reactions [].
Compound Description: This compound is a tetrahydroisoquinoline derivative that adopts a cis conformation with respect to the fluorine atom and a specific methine hydrogen atom []. This specific stereoisomer crystallized selectively from a racemic mixture [].
Compound Description: These compounds were used to study anchimeric assistance in the hydrolysis of the nitrile group to a carboxylic acid [, ]. The cis isomer, cis-1, was found to undergo faster cyclization to the corresponding iminothiooxopyrimidine intermediate compared to its trans counterpart [, ].
2-Methylcyclohex-2-ene-4-one-1-carboxylic acid and cis-2,6-Dimethylcyclohex-2-ene-4-one-1-carboxylic acid
Compound Description: These compounds, and their derivatives, were studied for their mesomorphic properties []. They were found to have lower nematic-isotropic transition temperatures and narrower nematic ranges compared to analogous cyclohexane derivatives [].
Compound Description: (−)-(1R,2S)-2-Aminocyclopentane-1-carboxylic acid, also known as cispentacin, is an antifungal antibiotic. Its synthesis, along with its cyclohexane homologue, was achieved through a stereoselective conjugate addition reaction [].
Compound Description: These are deuterium-labeled 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives synthesized for studying ethylene biosynthesis in plants and for use in NMR studies [].
Compound Description: This compound is a metabolite identified in the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria []. Studies showed that only the cis isomer is converted in cell-free extracts, confirming its role as a true intermediate in the pathway [].
Compound Description: These tetrahydroisoquinoline derivatives were synthesized by reacting homophthalic anhydride with N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine []. The study aimed to understand the stereochemical course of the reaction and optimize conditions for diastereoselective synthesis [].
trans-2-benzyl-3-(l-methyl-1h-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolin-1-ones and corresponding tetrahydroisoquinolines
Compound Description: This study involved the synthesis of various substituted tetrahydroisoquinoline derivatives, with a specific focus on transforming the carboxylic acid group into cyclic amino-methyl groups []. The aim was to incorporate pharmacologically interesting fragments into the tetrahydroisoquinoline scaffold [].
Compound Description: These compounds, potential intermediates in the synthesis of iridoids, were prepared through anodic oxidative decarboxylation of hydrogenated adducts obtained from the reaction of furfuryl alcohols with maleic anhydride [].
(+)-cis-2,2,5-Trimethyl-3-vinylcyclopentanone
Compound Description: This compound is a photoisomer of (–)-trans-caran-4-one and can be synthesized from (+)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone []. Its synthesis involves the conversion of the hydroxyketone to a chloroketone, followed by treatment with base [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.